N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
Target of Action
Furan and thiophene derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Furan and thiophene derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan and thiophene derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Furan and thiophene derivatives have been associated with various biological and pharmacological effects .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a ring closure reaction with carbon disulfide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized from thiophene-2-carboxylic acid through various methods, including the reaction with ammonium thiocyanate in the presence of aqueous hydrochloric acid.
Coupling Reactions: The final step involves coupling the furan and thiophene rings with an oxalamide linker under specific reaction conditions, such as using suitable amines and formaldehyde in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and thiophene rings, while substitution reactions can introduce various functional groups into the compound .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-ylmethyl)oxalamide: Lacks the furan ring, making it less versatile in biological applications.
N-(furan-2-ylmethyl)oxalamide: Lacks the thiophene ring, which may reduce its effectiveness in certain applications.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-14(19,11-5-2-6-20-11)9-16-13(18)12(17)15-8-10-4-3-7-21-10/h2-7,19H,8-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCUTBBRMOQMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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